O-(2-Biphenylyl)hydroxylamine Hydrochloride
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Overview
Description
O-(2-Biphenylyl)hydroxylamine Hydrochloride: is a chemical compound known for its unique structure and properties. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a biphenyl moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of O-(2-Biphenylyl)hydroxylamine Hydrochloride typically involves the reaction of 2-biphenylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as electrodialysis coupled with oxime hydrolysis reactions. This method integrates multiple steps, including oxime hydrolysis, hydroxylamine protonation, and separation processes, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: O-(2-Biphenylyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
O-(2-Biphenylyl)hydroxylamine Hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of O-(2-Biphenylyl)hydroxylamine Hydrochloride involves its ability to act as an electrophilic aminating agent. It facilitates the formation of C-N, N-N, O-N, and S-N bonds in various chemical reactions. The compound’s molecular targets and pathways include interactions with enzymes and proteins, leading to the formation of stable adducts .
Comparison with Similar Compounds
- O-Benzylhydroxylamine Hydrochloride
- O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride
- Hydroxylamine-O-sulfonic acid
Comparison: O-(2-Biphenylyl)hydroxylamine Hydrochloride is unique due to its biphenyl moiety, which imparts distinct chemical and physical properties. Compared to O-Benzylhydroxylamine Hydrochloride, it has a more complex structure, leading to different reactivity and applications. The presence of the biphenyl group also enhances its stability and potential biological activities .
Properties
Molecular Formula |
C12H12ClNO |
---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
O-(2-phenylphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C12H11NO.ClH/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,13H2;1H |
InChI Key |
YQZWRHIQKQAKRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2ON.Cl |
Origin of Product |
United States |
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